Product packaging for DL-Pantothenyl ethyl ether(Cat. No.:CAS No. 667-84-5)

DL-Pantothenyl ethyl ether

Cat. No.: B153930
CAS No.: 667-84-5
M. Wt: 233.3 g/mol
InChI Key: MRAMPOPITCOOIN-UHFFFAOYSA-N
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Description

Historical Context of Pantothenic Acid Derivative Research

The journey into understanding DL-Pantothenyl ethyl ether begins with its parent molecule, pantothenic acid. Discovered in 1931 by Roger J. Williams as a growth factor for yeast, pantothenic acid was named from the Greek word "pantothen," meaning "from everywhere," due to its widespread presence in food. karger.comwikipedia.orgresearchgate.netnih.gov Its essential role in synthesizing coenzyme A (CoA), a vital component in cellular metabolism, was later elucidated by Fritz Lipmann, a discovery that earned him a Nobel Prize. karger.comannualreviews.org

The inherent instability of pantothenic acid led researchers to explore more stable derivatives for various applications. benthamdirect.com This exploration gave rise to compounds like panthenol, the alcohol analog of pantothenic acid, which exhibits similar biological activity and is readily converted to vitamin B5 in the skin. criticalcatalyst.com The development of panthenol and other derivatives paved the way for the synthesis and investigation of compounds like this compound, which offered altered physical and chemical properties, such as enhanced stability and solubility. ci.guide

Significance of this compound in Chemical Biology

The significance of this compound in chemical biology stems from its role as a molecular probe and its potential to influence cellular processes. As a derivative of a key vitamin, it provides a tool to study the pathways of pantothenic acid uptake and metabolism. Its modified structure, featuring an ethyl ether group, allows researchers to investigate how such alterations affect its biological activity and interaction with enzymes and receptors. ontosight.aici.guide

In the context of cosmetic science, which often intersects with chemical biology, this compound is valued for its moisturizing and hair conditioning properties. deascal.comspecialchem.com Research in this area delves into its mechanism of action at a molecular level, exploring how it interacts with skin and hair proteins to exert its effects. ci.guideresearchgate.net For instance, it is known to be metabolized in the skin to pantothenic acid, which is then incorporated into Coenzyme A, playing a central role in cellular metabolism. ci.guide

Current Research Landscape and Key Unanswered Questions

The current research landscape for this compound is largely focused on its application and effects in topical formulations. Studies have investigated its ability to enhance skin hydration and improve hair quality. ontosight.aici.guideresearchgate.net A notable study demonstrated that a combination of panthenyl ethyl ether, tocopherol acetate (B1210297), and pyridoxine (B80251) significantly promoted hair shaft elongation in an ex vivo model by activating PlGF/VEGFR-1 signaling. researchgate.net

Despite these findings, several key questions remain unanswered, representing fertile ground for future academic research:

Detailed Metabolic Fate: While it is understood that this compound is converted to pantothenic acid in the skin, the precise enzymatic pathways and efficiency of this conversion require further elucidation. ci.guide

Comparative Efficacy: Rigorous, comparative studies are needed to determine the relative efficacy of this compound compared to other pantothenic acid derivatives, such as panthenol, in various biological applications.

Beyond Cosmetics: The potential biological activities of this compound outside of its cosmetic applications are largely unexplored. Research into its effects on other cell types and biological systems could reveal novel therapeutic or research applications. ontosight.ai

Chirality and Biological Activity: this compound is a racemic mixture. Investigating the individual biological activities of the D- and L-enantiomers could provide deeper insights into its mechanism of action and potentially lead to the development of more potent derivatives.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C11H23NO4
Molecular Weight 233.31 g/mol
Appearance Colorless to pale yellow viscous clear liquid
Density 1.073 g/mL at 20 °C
Solubility Soluble in water, alcohol, propylene (B89431) glycol, and glycerin

Source: chemicalbook.comscbt.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Pantothenic Acid
Panthenol
Coenzyme A
Tocopherol acetate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO4 B153930 DL-Pantothenyl ethyl ether CAS No. 667-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAMPOPITCOOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862363
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
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Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667-84-5
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
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URL https://commonchemistry.cas.org/detail?cas_rn=667-84-5
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Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethyl
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Mechanistic Investigations of Dl Pantothenyl Ethyl Ether Biological Activity

Molecular Biotransformation and Cellular Integration

Conversion to Metabolically Active Forms

DL-Pantothenyl ethyl ether, a derivative of pantothenic acid (Vitamin B5), undergoes biotransformation to become biologically active. ci.guide Upon topical application, it penetrates the skin and is metabolized into pantothenic acid. ci.guidechemicalbook.com This conversion is crucial as pantothenic acid is an essential component for various metabolic functions. ci.guidemdpi.com The ethyl ether derivative is noted for its stability and enhanced penetration into the skin and hair compared to pantothenic acid itself. ci.guide

The biologically active form is D-panthenol, which is enzymatically cleaved to form pantothenic acid. atamanchemicals.comataman-chemicals.com This resulting pantothenic acid is a precursor for the synthesis of coenzyme A (CoA). atamanchemicals.comresearchgate.net The conversion process involves oxidation of the alcohol group in panthenol to a carboxylic acid, yielding pantothenic acid. chemicalbook.comatamanchemicals.comcir-safety.org

Role in Coenzyme A Dependent Pathways

Pantothenic acid, derived from this compound, is fundamental for the synthesis of Coenzyme A (CoA). researchgate.netcir-safety.orgcir-safety.org CoA is a vital cofactor for numerous enzymatic reactions essential for cellular metabolism. atamanchemicals.comresearchgate.net It plays a central role in the metabolism of carbohydrates, proteins, and lipids. mdpi.comresearchgate.net

Specifically, CoA is required for the synthesis of fatty acids, steroid hormones, and the neurotransmitter acetylcholine (B1216132). cir-safety.orgresearchgate.net The phosphopantetheine moiety of CoA is also incorporated into acyl carrier proteins, which are crucial for the synthesis of fatty acids and other secondary metabolites. researchgate.net The availability of pantothenic acid directly influences the cellular levels of CoA, thereby impacting all CoA-dependent metabolic pathways. researchgate.net

Impact on Central Metabolic Cycles

The conversion of this compound to pantothenic acid and its subsequent incorporation into Coenzyme A directly impacts central metabolic cycles. chemicalbook.comcir-safety.org CoA is a key molecule in the Krebs cycle (citric acid cycle), where it introduces acetyl groups derived from the breakdown of carbohydrates, fats, and proteins for energy production. mdpi.com

Furthermore, CoA is integral to fatty acid metabolism, both in synthesis and degradation (beta-oxidation). researchgate.net By influencing the availability of CoA, this compound can modulate these central metabolic pathways, which are essential for cellular energy homeostasis and the synthesis of structural and signaling molecules. researchgate.net

Cellular Signaling and Transcriptional Modulation

Gene Expression Profiling

Studies have begun to explore the effects of pantothenyl ethyl ether on gene expression. In a study investigating the effects of a combination of vitamins including panthenyl ethyl ether on hair follicles, microarray analysis was used to assess changes in gene expression. researchgate.net This analysis suggested a synergistic effect of the combined vitamins on bioactivity. researchgate.net

Further research has indicated that pantothenic acid and its derivatives can influence the expression of genes related to cellular proliferation and differentiation. For instance, in the context of hair growth, a combination containing panthenyl ethyl ether was found to upregulate Placental growth factor (Plgf) in mouse dermal papillae. researchgate.net This upregulation is part of a signaling pathway that promotes hair shaft elongation. researchgate.net While direct, comprehensive gene expression profiling solely for this compound is not extensively detailed in the provided results, the existing data points towards its ability to modulate gene expression, particularly in concert with other active ingredients.

Regulation of Cell Proliferation and Differentiation

This compound has been shown to influence cell proliferation and differentiation, particularly in the context of skin and hair. researchgate.netgoogle.comgoogle.com Studies have demonstrated that panthenol, the metabolic product of pantothenyl ethyl ether, can stimulate cellular proliferation and aid in tissue repair. chemicalbook.com

In a study on hair follicles, a mixture containing panthenyl ethyl ether significantly enhanced hair matrix cell proliferation. researchgate.net This was evidenced by a 1.9-fold increase in Ki67-positive immunoreactivity, a marker for cell proliferation. researchgate.net This proliferative effect is a key mechanism behind its observed promotion of hair shaft elongation. researchgate.net Additionally, pantothenic acid has been shown to regulate epidermal barrier function through the proliferation and differentiation of keratinocytes. researchgate.net

Table 1: Summary of Mechanistic Investigations

Category Finding References
Biotransformation This compound is metabolized to pantothenic acid in the skin. ci.guidechemicalbook.com
Coenzyme A Synthesis The resulting pantothenic acid is a crucial precursor for Coenzyme A (CoA). atamanchemicals.comresearchgate.netcir-safety.orgcir-safety.org
Metabolic Impact Influences central metabolic cycles like the Krebs cycle and fatty acid metabolism through CoA. mdpi.comresearchgate.net
Gene Expression Modulates gene expression, such as upregulating Placental growth factor (Plgf) in hair follicles. researchgate.net
Cell Proliferation Enhances proliferation of cells like hair matrix cells and fibroblasts. chemicalbook.comresearchgate.net
Cell Differentiation Plays a role in the differentiation of keratinocytes and regulation of epidermal barrier function. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Pantothenic acid
D-Panthenol
Coenzyme A
Acetyl-CoA
Placental growth factor
Ki67
Panthenol
Panthenyl Ethyl Ether Acetate (B1210297)
Panthenyl Triacetate
Calcium Pantothenate
Sodium Pantothenate
Progesterone
Aminopropanol
Methanol
Dichloromethane
Testosterone
Dihydrotestosterone
Carotene
Vitamin D2
Vitamin D3
Vitamin E
Palmitic acid ascorbin
Stearic acid ascorbic acid
Dipalmitic acid ascorbin
dl-alpha tocopherol acetate
Tocopherol acetate
Pyridoxine (B80251)
L-Menthol
Cysteamine
Acetylcholine
Lignin
Triglyceride
Free fatty acids
Cortisol
Choline (B1196258)
Phenol
Saponin
CJ-15,801
Trimetazidine
Vitamin H (biotin)
Sodium citrate
Maltodextrin
Citric acid
Glyeptheriok acid
Swertia japonica extract
Monoterpenoids
FGF-5

Influence on Antioxidant Defense Mechanisms

This compound, a stable derivative of pantothenic acid (Vitamin B5), is understood to bolster antioxidant defense mechanisms primarily through an indirect metabolic pathway rather than direct free-radical scavenging. mdpi.com The core of its activity lies in its role as a precursor to Coenzyme A (CoA), a vital molecule in cellular metabolism. nih.govci.guide

Research on pantothenic acid and its derivatives reveals that their protective effects against peroxidative damage stem from an increase in cellular glutathione (B108866) levels. mdpi.comresearchgate.net Glutathione is a critical endogenous antioxidant. The mechanism for this increase is linked to enhanced cellular energetics. By contributing to the biosynthesis of CoA, pantothenic acid derivatives facilitate various metabolic reactions, including those in the citric acid cycle, which leads to greater production of ATP. researchgate.netresearchgate.net This boost in cellular energy, in turn, supports the synthesis of glutathione, thereby increasing the cell's antioxidant capacity. researchgate.net

Studies on related compounds have demonstrated that this enhanced antioxidant status leads to tangible protective effects. For instance, pantothenic acid derivatives have been shown to stabilize the glutathione system, reduce lipid peroxidation, and mitigate the effects of oxidative stress in nervous tissue. mdpi.com In models of oxidative stress, these compounds help to restore the redox potential of the glutathione system. mdpi.com While pantothenic acid itself is not a direct antioxidant, its role in CoA synthesis is crucial for maintaining a stable level of glutathione to protect against peroxidative damage. researchgate.net

The following table summarizes the key findings regarding the influence of pantothenic acid derivatives on antioxidant defense mechanisms.

FindingImplication for Antioxidant DefenseSupporting Evidence
Precursor to Coenzyme A (CoA)Indirectly supports antioxidant systems by being a key component of cellular metabolism. nih.govci.guide
Increases Glutathione (GSH) LevelsEnhances the primary endogenous antioxidant defense against oxidative stress. mdpi.commdpi.comresearchgate.net
Boosts Cellular Energetics (ATP Production)Provides the necessary energy for the synthesis of antioxidant compounds like glutathione. researchgate.netresearchgate.net
Attenuates Lipid PeroxidationProtects cellular membranes from damage induced by reactive oxygen species. nih.govmdpi.com

Interactions with Biological Targets

The biological activity of this compound is initiated through its interaction with metabolic pathways and subsequent influence on cellular signaling.

Upon topical application, this compound is absorbed into the skin where it is metabolized into pantothenic acid. ci.guide This conversion is a critical step, as pantothenic acid is the direct precursor for the synthesis of Coenzyme A. Therefore, the primary "biological target" of this compound is the CoA biosynthesis pathway.

The ethyl group in this compound enhances its penetration through the skin and hair, allowing for more efficient delivery of the pantothenic acid precursor to the cells. ci.guide While direct binding to a specific receptor has not been extensively documented for this compound itself, its metabolic conversion to pantothenic acid implicates the enzymes involved in the CoA synthesis pathway as the key molecular interactors. Coenzyme A is fundamental to numerous metabolic functions, including the synthesis and oxidation of fatty acids and the citric acid cycle. ci.guideresearchgate.net

The table below outlines the key interactions of this compound with biological targets.

Biological Target/PathwayRole of this compoundConsequence of Interaction
Coenzyme A (CoA) Biosynthesis PathwayServes as a precursor after conversion to pantothenic acid.Increased intracellular levels of CoA.
Cellular MetabolismIncreased CoA levels fuel the citric acid cycle and fatty acid metabolism.Enhanced cellular energy (ATP) production.

The metabolic effects of this compound can trigger downstream signaling pathways that influence cellular functions. Research on a combination of vitamins including panthenyl ethyl ether has shed light on one such pathway.

A study investigating the effects of a mixture containing panthenyl ethyl ether, tocopherol acetate, and pyridoxine (abbreviated as PPT) on hair follicles found that the combination promoted hair shaft elongation. researchgate.net The underlying mechanism was identified as the activation of the Placental Growth Factor (PlGF)/Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1) signaling pathway. researchgate.net This activation led to an increase in the proliferation of hair matrix cells. researchgate.net While this study used a combination of ingredients, it suggests a potential signaling pathway that could be influenced by this compound, likely in synergy with other compounds. researchgate.net

Further research is needed to determine if this compound can independently activate the PlGF/VEGFR-1 pathway or other signaling cascades. The increase in CoA and subsequent metabolic shifts could potentially influence various signaling processes, but specific details regarding the direct impact of this compound alone are still emerging.

Compound(s)Identified Signaling PathwayObserved Effect
Panthenyl ethyl ether (in combination with Tocopherol acetate and Pyridoxine)PlGF/VEGFR-1 SignalingPromotion of hair shaft elongation via increased hair matrix cell proliferation.

Physiological Effects and Applications in Biological Systems

Dermal and Epithelial Regeneration Studies

DL-Pantothenyl ethyl ether has demonstrated notable effects on skin health, including the restoration of the epidermal barrier, acceleration of wound healing, and anti-inflammatory properties. These functions are critical for maintaining skin integrity and responding to injury.

Epidermal Barrier Function Restoration

The epidermal barrier is crucial for preventing water loss and protecting the body from external insults. This compound contributes to the maintenance and restoration of this barrier. myrevea.com It is recognized for its moisturizing properties, which help to improve skin hydration and reduce transepidermal water loss (TEWL), a key indicator of barrier function. myrevea.comgoogle.comincidecoder.com By enhancing moisture retention, it helps to improve skin texture and feel. myrevea.com Studies on related compounds like panthenol have shown a significant decrease in TEWL, highlighting the potential of pantothenic acid derivatives in strengthening the skin's protective barrier. cir-safety.orgnih.gov

Mechanisms of Wound Healing Acceleration

This compound is known to stimulate epithelization, the process of forming new epithelial tissue over a wound. specialchem.comspecialchem.com This healing property is attributed to its role as a precursor to vitamin B5, which is essential for various metabolic processes in skin cells. specialchem.comspecialchem.com Research on pantothenic acid derivatives has shown that they can promote the proliferation of dermal fibroblasts, the cells responsible for producing collagen and other extracellular matrix components that are vital for wound repair. ci.guideresearchgate.net Specifically, calcium pantothenate, a related compound, has been observed to accelerate wound healing in human dermal fibroblast monolayers. cir-safety.org This suggests that this compound likely shares similar mechanisms in promoting tissue repair.

Anti-inflammatory Properties in Skin Models

The compound exhibits anti-inflammatory effects, which can be beneficial in various skin conditions. specialchem.comspecialchem.combeautyfact.app While direct studies on the specific anti-inflammatory pathways of this compound are limited, the broader family of pantothenic acid derivatives has shown the ability to reduce inflammation. For instance, D-Panthenol has been shown to effectively inhibit inflammation in guinea pig skin models. cir-safety.org This suggests that this compound may help to soothe irritated skin and reduce redness. myrevea.com

Hair Follicle Biology and Hair Growth Research

In addition to its dermal applications, this compound has been investigated for its effects on hair follicles and its potential to promote hair growth.

Promotion of Hair Shaft Elongation

Research has indicated that this compound can promote the elongation of the hair shaft. researchgate.net In a study using a mouse vibrissa hair follicle organ culture model, a combination of panthenyl ethyl ether, tocopherol acetate (B1210297), and pyridoxine (B80251) significantly promoted hair shaft elongation. researchgate.netnih.gov This effect is thought to be mediated through the activation of the Placental Growth Factor (PlGF)/Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1) signaling pathway. researchgate.netnih.gov

Modulation of Hair Matrix Cell Dynamics

The growth of the hair shaft is dependent on the proliferation of hair matrix cells located in the hair bulb. Studies have shown that treatment with a mixture containing panthenyl ethyl ether can enhance the proliferation of these cells. researchgate.netnih.gov Specifically, the treatment led to a 1.9-fold increase in hair matrix cell proliferation compared to controls. researchgate.netnih.gov This increased cellular activity is a key factor in the observed promotion of hair shaft elongation. Furthermore, this compound is included in formulations designed to stimulate the functionality of dermal papilla cells, which play a crucial role in regulating hair follicle development and growth. clr-berlin.com

Interactive Table of Research Findings

Area of Study Key Finding Model/Method Reference
Epidermal BarrierImproves skin hydration and supports barrier function.General Skincare Application myrevea.com
Wound HealingStimulates epithelization.General Skincare Application specialchem.comspecialchem.com
Anti-inflammatoryActs as an anti-inflammatory agent.General Skincare Application specialchem.comspecialchem.com
Hair Shaft ElongationPromoted hair shaft elongation in combination with other vitamins.Mouse vibrissa hair follicle organ culture researchgate.netnih.gov
Hair Matrix Cell ProliferationEnhanced hair matrix cell proliferation by 1.9-fold in combination with other vitamins.Mouse vibrissa hair follicle organ culture with Ki67 staining researchgate.netnih.gov

Reduction of Hair Loss Phenotypes

This compound has been identified as a beneficial agent in hair care, primarily through its contribution to promoting hair shaft elongation and increasing hair cell proliferation. researchgate.netnih.govresearchgate.net Research involving a combination of vitamins and their derivatives, including panthenyl ethyl ether, tocopherol acetate, and pyridoxine (referred to as PPT), has demonstrated a significant promotion of hair shaft elongation in ex vivo mouse vibrissa hair follicle organ culture models. researchgate.netnih.govresearchgate.net This combination was also shown to enhance hair matrix cell proliferation by 1.9-fold compared to controls. nih.govresearchgate.net

Further investigation into the mechanism of action suggests that the positive effects on hair growth are linked to the upregulation of Placental growth factor (PlGF). researchgate.netnih.govresearchgate.net In PPT-treated mouse dermal papillae, PlGF was upregulated by 1.6-fold. nih.govresearchgate.net The importance of this pathway was confirmed when the addition of PlGF neutralizing antibodies diminished the hair growth-promoting effects of the vitamin combination. researchgate.netnih.gov Moreover, the secretion of PlGF was also observed to increase in cultured human dermal papilla cells following treatment. researchgate.netnih.gov Pantothenyl ethyl ether, being a derivative of pantothenic acid (Vitamin B5), is metabolized to synthesize coenzyme A and has been noted to encourage cell proliferation within the hair follicles of American minks. researchgate.net

A commercial product, Follicusan™ DP, which includes ethyl panthenol (a form of pantothenyl ethyl ether), is designed to counteract premature hair loss by stimulating the dermal papilla cells. clr-berlin.com This stimulation leads to an increase in the number of hair follicles in the anagen (growth) phase and a decrease in those in the telogen (resting) phase, resulting in increased hair density and thickness. clr-berlin.com

Growth Factor Signaling Pathway Activation

The mechanism by which this compound and its related vitamin compounds influence hair growth is through the activation of specific growth factor signaling pathways. researchgate.netnih.gov Research has pinpointed the PlGF/VEGFR-1 signaling pathway as central to the promotion of hair shaft elongation. researchgate.netnih.gov The combination treatment of panthenyl ethyl ether, tocopherol acetate, and pyridoxine (PPT) was found to activate this pathway. researchgate.netnih.gov

The study demonstrated that inhibiting this pathway, either through PlGF neutralizing antibodies or a VEGFR-1 inhibitor, repressed the promotion of hair shaft elongation that was achieved with the vitamin treatment. researchgate.netnih.gov This indicates a dependency on the PlGF/VEGFR-1 signaling for the observed hair growth effects. researchgate.netnih.gov Microarray analysis of gene expression further supported these findings, suggesting a synergistic effect of the individual vitamins in activating these signaling pathways. researchgate.netnih.gov

While direct research linking this compound to keratinocyte growth factor (KGF) is less explicit, KGF is a known potent mitogen for skin keratinocytes, which are crucial for the hair shaft. nih.gov KGF is produced by fibroblasts and plays a role in epithelial cell homeostasis and is required for hair development. nih.govnih.gov Given that pantothenyl ethyl ether stimulates dermal papilla cells, which are mesenchymal in origin, it is plausible that it indirectly influences keratinocyte activity through the modulation of growth factors like KGF.

Systemic Metabolic Implications

This compound, as a derivative of pantothenic acid (Vitamin B5), plays a crucial role in intermediary metabolism throughout the body. ulprospector.comulprospector.com Once absorbed, it is converted into pantothenic acid, a fundamental component of Coenzyme A (CoA). researchgate.netci.guide

Contribution to Lipid Metabolism

Coenzyme A is an essential cofactor in numerous metabolic reactions, including the synthesis and degradation of fatty acids and the synthesis of phospholipids. nih.govnih.govmdpi.com Therefore, by serving as a precursor to CoA, this compound is integral to lipid metabolism. researchgate.netmdpi.com The phosphopantetheine moiety, derived from pantothenic acid, is a critical component of acyl carrier proteins involved in fatty acid synthesis. researchgate.netnih.gov Research has indicated a link between abnormal lipid profiles and hair loss conditions like androgenic alopecia, suggesting that the metabolic role of compounds like pantothenyl ethyl ether could be significant. researchgate.net In vitro studies have also shown that derivatives of pantothenic acid can influence lipid transport and stimulate cholesterol sulfate (B86663) synthesis in human skin samples. cir-safety.org

Influence on Carbohydrate Metabolism

The involvement of Coenzyme A extends to carbohydrate metabolism, particularly in the tricarboxylic acid (TCA) cycle, also known as the citric acid cycle. nih.govnih.gov CoA is required for the entry of pyruvate (B1213749) (a product of glycolysis) into the TCA cycle in the form of acetyl-CoA. This process is central to cellular respiration and energy production. wikipedia.org By contributing to the synthesis of CoA, this compound indirectly supports these fundamental carbohydrate metabolism pathways. mdpi.comcir-safety.org Studies have shown that pantothenic acid derivatives can stimulate the citric acid cycle and glycolysis in human skin. cir-safety.org

Role in Neurotransmitter Synthesis

Coenzyme A is also a vital substrate for the synthesis of the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov The enzyme choline (B1196258) acetyltransferase utilizes acetyl-CoA and choline to produce acetylcholine. wikipedia.org Consequently, a sufficient supply of pantothenic acid, and by extension its derivatives like this compound, is necessary to maintain adequate levels of acetyl-CoA for neurotransmitter synthesis. researchgate.netnih.gov Research in rats has suggested that chronic ethanol (B145695) exposure can decrease acetylcholine synthesis by depleting pantothenic acid, highlighting the importance of this vitamin for proper neurological function. nih.gov

Advanced Research Methodologies and Techniques

Synthetic Chemistry Approaches

The synthesis of DL-Pantothenyl ethyl ether is a focal point of chemical research, with efforts directed towards enhancing efficiency, selectivity, and sustainability. Methodologies range from classical organic reactions to modern biocatalytic processes.

The foundational method for preparing pantothenyl ethyl ether is the Williamson ether synthesis. nih.gov This classic SN2 reaction involves the deprotonation of a panthenol isomer with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an ethyl halide. nih.govci.guide

Recent advancements and "novel" approaches focus on optimizing this established route. Key areas of optimization include:

Reaction Conditions: Research has shown that conducting the reaction at temperatures between 50-100°C strikes a balance between reaction rate and product stability. nih.gov

Solvent Systems: The use of polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) is favored as they facilitate the SN2 mechanism while minimizing competing elimination reactions. nih.govnih.gov

Microwave-Assisted Synthesis: Emerging protocols using microwave irradiation have been shown to significantly improve the efficiency of Williamson ether synthesis for various ethers, suggesting a potential avenue for optimizing this compound production. scispace.comrroij.com

Biocatalysis has emerged as a powerful and selective alternative to traditional chemical synthesis for pantothenyl derivatives. nih.govchemrxiv.orgresearchgate.netchemrxiv.orgacs.org Lipase-catalyzed reactions are particularly prominent in this field.

Immobilized Candida antarctica lipase (B570770) B (Novozym 435) has demonstrated exceptional activity and regioselectivity in the synthesis of panthenyl esters, which are closely related to the ethyl ether derivative. rsc.org This enzyme can selectively catalyze esterification at the primary hydroxyl groups of the panthenol backbone. acs.org

A significant innovation in this area is the use of solvent-free reaction media, specifically deep eutectic solvents (DESs). europa.eu These mixtures, formed between panthenol and fatty acids, act as both reactant and solvent, leading to high conversion rates and selectivity. For instance, the biocatalytic synthesis of panthenyl monoacyl esters in DESs can achieve high yields and allows for the reuse of the enzyme catalyst for multiple cycles. europa.eu

CatalystReaction TypeSolvent/MediumYieldSelectivityReference
Novozym 435TransesterificationAcetonitrile60–96% (PME)Moderate acs.org
Novozym 435Solvent-free esterificationDeep Eutectic Solvents (DESs)up to 84%High (93–99% for PME) europa.eu
Novozym 435EsterificationIonic Liquidsup to 90%100% for PME europa.eu

PME: Panthenyl Monoacyl Ester

These biocatalytic strategies offer a greener and more precise route to pantothenyl derivatives, avoiding the often harsh conditions of traditional chemical synthesis. europa.eu

The biological activity of pantothenic acid and its derivatives is exclusive to the D-enantiomer. chemrxiv.org Therefore, stereoselective synthesis is critical to produce the biologically active form, D-Pantothenyl ethyl ether.

The primary strategy for achieving stereoselectivity is to start with an enantiomerically pure precursor. The synthesis typically begins with D-pantolactone, a chiral intermediate. cir-safety.org A key step is the stereospecific reduction of ketopantoyl lactone (KPL) to (R)-pantolactone (a common designation for D-pantolactone) using aldo-keto reductase (AKR) enzymes. encyclopedia.pub This biocatalytic reduction can achieve high conversion (>99%) and excellent enantiomeric excess (>99%). encyclopedia.pub

Once the chiral (R)-pantolactone is obtained, it can be converted to D-panthenol without disturbing the chiral center. cir-safety.org Subsequent etherification to form D-Pantothenyl ethyl ether then proceeds while retaining the desired stereochemistry. This approach, which relies on the chirality of the starting material, is a fundamental principle in asymmetric synthesis. researchgate.net The development of metal/lipase combination catalysts for the dynamic kinetic resolution (DKR) of racemic alcohols also represents a powerful method for obtaining enantiopure esters and could be conceptually applied to precursors of pantothenyl ethyl ether. mdpi.com

Pharmacokinetic and Disposition Studies

Understanding how this compound is absorbed, distributed, metabolized, and excreted is vital for its application in consumer products.

This compound is recognized for its ability to penetrate the skin. ci.guide Upon topical application, it is rapidly absorbed and subsequently metabolized within the skin to its active form, pantothenic acid, through hydrolysis. ci.guideontosight.ai The presence of the ethyl ether group is thought to enhance its penetration into both skin and hair compared to its parent compound, panthenol. ci.guide

Following dermal absorption, the distribution and systemic bioavailability of a compound determine its potential systemic effects. For this compound, it is metabolized to pantothenic acid, which is then incorporated into Coenzyme A, a molecule central to metabolism in all living cells. ci.guide

Specific studies detailing the systemic bioavailability of this compound following dermal application are limited. However, related studies provide some insight. A dermal exposure experiment in rats with D-Panthenol, a closely related compound, showed a conversion to pantothenic acid. cir-safety.org Another study involving dermal application of a formulation containing 0.125% Panthenyl Ethyl Ether to rabbits was conducted, though the focus was on safety rather than quantitative bioavailability. cir-safety.org

The concept of dermal bioavailability refers to the fraction of a topically applied agent that reaches the systemic circulation. dermaviduals.de For many cosmetic ingredients, this value is quite low. mdpi.com Pharmacokinetic studies in rats with other compounds show that oral bioavailability can be low due to factors like first-pass metabolism, and similar principles can apply to dermal absorption. rroij.comchemicalbook.com The lack of specific quantitative bioavailability data for dermally applied this compound represents a gap in the current research landscape. mdpi.com

Metabolic Fate and Excretion Profiling

This compound, upon administration, is metabolized in the skin to pantothenic acid (Vitamin B5), a key component of Coenzyme A. ci.guide This coenzyme is integral to numerous metabolic pathways. ci.guide The ethyl group in its structure enhances its penetration into the skin and hair. ci.guide

Studies in rats have shown that after oral administration of panthenol, a related compound, a significant portion is excreted in the urine as pantothenic acid. cir-safety.org Specifically, a single oral dose of 1.0 mg of panthenol resulted in 0.8 mg being detected in the urine. cir-safety.org When D-Panthenol was administered to rats at 20 mg/kg/day for six months, an increase in pantothenate content was observed in the heart and kidneys. cir-safety.org

Human studies have also demonstrated the conversion of panthenol to pantothenic acid and its subsequent excretion. After consuming 100 mg of panthenol, urinary excretion of pantothenic acid increased 10- to 50-fold within four hours. cir-safety.org

In Vitro and Ex Vivo Research Models

Cell Line-Based Assays

This compound has been evaluated in various cell line-based assays to determine its biological activity. In a mammalian cell gene mutation assay using Chinese hamster lung fibroblasts, this compound was found to be non-genotoxic at concentrations up to 2400 µg/ml, although cytotoxicity was noted at concentrations of 300 µg/ml and above. cir-safety.orgcir-safety.org

Further studies have utilized human cell lines to investigate the effects of related compounds. For instance, calcium pantothenate was shown to increase cell counts in human dermal fibroblast cultures. cir-safety.org In another study, B16-F1 melanocytes were used to analyze the effect of various compounds on melanogenesis. google.com

The table below summarizes key cell line-based assays involving panthenol and its derivatives.

Cell LineCompoundAssay TypeFindings
Chinese hamster lung fibroblastsDL-Panthenyl Ethyl EtherMammalian cell gene mutation assayNon-genotoxic up to 2400 µg/ml. cir-safety.orgcir-safety.org
Human dermal fibroblastsCalcium PantothenateCell proliferationIncreased cell counts. cir-safety.org
B16-F1 melanocytesVarious cosmetic ingredientsMelanogenesis assayUsed to measure melanin (B1238610) production. google.com
Chinese hamster V79/HPRT cellsD-PanthenolMammalian cell gene mutation assayNon-mutagenic up to 2080 µg/ml. cir-safety.orgcir-safety.org
Human lymphocytesD-PanthenolMammalian chromosomal aberration testNon-clastogenic. cir-safety.orgcir-safety.org

Primary Cell Culture Investigations

Research using primary cell cultures has provided further insights into the biological effects of pantothenic acid derivatives. In cultures of human dermal fibroblasts, the addition of calcium pantothenate led to an increase in cell proliferation. cir-safety.orgcir-safety.org Specifically, incubation with 20 or 40 µg/ml of calcium pantothenate for up to 16 hours resulted in higher cell counts compared to untreated controls. cir-safety.org

Studies on normal human dermal fibroblasts obtained from skin biopsies have also been conducted to investigate the effects of compounds like chlorogenic acid and rutin (B1680289) on collagen synthesis and degradation, providing a model for studying skin aging. google.com

Organotypic and Tissue Explant Models

Organotypic and tissue explant models offer a more complex system to study the effects of compounds on tissue architecture. A study utilizing a mouse vibrissa hair follicle organ culture model demonstrated that a combination of panthenyl ethyl ether, tocopherol acetate (B1210297), and pyridoxine (B80251) significantly promoted hair shaft elongation. researchgate.net This effect was associated with enhanced hair matrix cell proliferation. researchgate.net

In another ex vivo study, the epidermis of human abdominal skin samples was treated with D-Panthenol and D-Panthenyl Triacetate. cir-safety.org The results showed that these compounds stimulated the citric acid cycle, the mevalonate (B85504) pathway, and cholesterol sulfate (B86663) synthesis. cir-safety.org

Molecular and Biochemical Assays

A variety of molecular and biochemical assays have been employed to understand the mechanisms of action of this compound and related compounds. It is known that panthenyl ethyl ether is metabolized in the skin to pantothenic acid, a precursor to coenzyme A, which is vital for numerous metabolic reactions. atamanchemicals.com

Enzymatic assays have shown that D-panthenol is cleaved to form pantothenic acid, which then acts as a cofactor in enzymatic reactions crucial for protein metabolism in the epithelium. drugbank.com Furthermore, studies on human dermal fibroblasts have used exon array analysis and quantitative polymerase chain reaction to investigate changes in gene expression in response to calcium pantothenate. cir-safety.org

The table below details some of the molecular and biochemical assays used in this research area.

Assay TypeTargetCompound(s)Key Finding
Enzymatic CleavageFormation of Pantothenic AcidD-PanthenolEnzymatically cleaved to form pantothenic acid, a component of Coenzyme A. drugbank.com
Exon Array AnalysisGene ExpressionCalcium PantothenateUsed to analyze RNA from human dermal fibroblasts. cir-safety.org
Citric Acid Cycle StimulationMetabolismD-Panthenol, D-Panthenyl TriacetateStimulated the citric acid cycle in human skin explants. cir-safety.org
Coenzyme A SynthesisMetabolic PathwayPantothenic AcidEssential component for the synthesis of coenzyme A. atamanchemicals.com

Genotoxicity Testing Frameworks

Comprehensive genotoxicity testing has been conducted on this compound and related compounds to assess their potential for mutagenicity and clastogenicity. DL-Panthenyl ethyl ether was found to be non-mutagenic in Ames tests using Salmonella typhimurium and in WP2 assays with Escherichia coli, at concentrations up to 5000-10,000 µ g/plate . cir-safety.orgcir-safety.org

In mammalian systems, DL-Panthenyl ethyl ether was negative for genotoxicity in a mammalian cell gene mutation assay using Chinese hamster lung fibroblasts at concentrations up to 2400 µg/ml. cir-safety.orgcir-safety.org Furthermore, it was non-clastogenic in a mammalian chromosomal aberration test performed in human peripheral lymphocytes at concentrations up to 5000 µg/ml. cir-safety.orgcir-safety.org

The following table summarizes the key genotoxicity studies performed on this compound.

Test SystemAssay TypeCompoundConcentrationResult
S. typhimuriumAmes testDL-Panthenyl Ethyl Etherup to 5000-10,000 µ g/plate Non-mutagenic. cir-safety.orgcir-safety.org
E. coli WP2Reverse mutation assayDL-Panthenyl Ethyl Etherup to 5000-10,000 µ g/plate Non-mutagenic. cir-safety.orgcir-safety.org
Chinese hamster lung fibroblastsMammalian cell gene mutation assayDL-Panthenyl Ethyl Etherup to 2400 µg/mlNon-genotoxic. cir-safety.orgcir-safety.org
Human peripheral lymphocytesMammalian chromosomal aberration testDL-Panthenyl Ethyl Etherup to 5000 µg/mlNon-clastogenic. cir-safety.orgcir-safety.org

In Vivo Preclinical Research Models

In vivo studies are crucial for assessing the physiological and toxicological effects of this compound in a living organism. These models provide data on the compound's behavior in a complex biological system, offering insights that cannot be obtained from in vitro experiments alone.

Animal models are instrumental in evaluating the dermal and hair-related applications of this compound.

Dermal Research: Guinea pigs and rabbits are commonly used to assess the dermal effects of this compound. In one study, a guinea pig maximization test, conducted in accordance with OECD TG 406, was used to evaluate the skin sensitization potential of the compound. The results indicated that this compound was non-sensitizing, although it showed slight irritation during the epicutaneous induction phase. cir-safety.org Another study on rats involved a single dermal application of 2 g/kg of this compound, which resulted in no mortalities or significant clinical signs, establishing an LD50 of greater than 2 g/kg. cir-safety.org New Zealand White rabbits have also been used in short-term dermal exposure studies to assess the effects of formulations containing Panthenyl Ethyl Ether. cir-safety.org

Hair Research: While direct in vivo animal models specifically for hair research involving only this compound are not extensively detailed in the provided information, related research on a combination of vitamins including panthenyl ethyl ether has utilized a mouse vibrissa hair follicle organ culture model. researchgate.net This ex vivo model demonstrated that a mixture containing panthenyl ethyl ether significantly promoted hair shaft elongation. researchgate.net Such models are critical for understanding the mechanisms by which this compound may influence hair growth.

To ensure the safety of this compound for use in consumer products, rigorous developmental and reproductive toxicology (DART) studies are conducted.

Pregnant rats are a standard model for these assessments. In a study following Good Laboratory Practice (GLP) and OECD Test Guideline 421, pregnant rats were administered this compound by gavage from gestation day 6 through 19. cir-safety.org The study reported that the maternal and developmental No-Observed-Adverse-Effect Level (NOAEL) was ≥ 1000 mg/kg/day, indicating no teratogenic or fetotoxic effects at this dosage. cir-safety.orgcdn-website.com

Long-term studies are essential for determining the chronic effects and sustained efficacy of this compound.

Preclinical Model Research Area Key Findings
Guinea PigDermal SensitizationNon-sensitizing, slightly irritating during induction. cir-safety.org
RatAcute Dermal ToxicityLD50 > 2 g/kg. cir-safety.org
RabbitShort-Term Dermal ExposureAssessed effects of formulations containing the compound. cir-safety.org
Mouse Vibrissa FollicleHair Growth (ex vivo)A vitamin mixture with panthenyl ethyl ether promoted hair shaft elongation. researchgate.net
Pregnant RatDevelopmental & Reproductive ToxicologyMaternal and developmental NOAEL ≥ 1000 mg/kg/day. cir-safety.orgcdn-website.com

Computational and Structural Biology Approaches

Computational methods are increasingly employed to predict the properties and activities of chemical compounds, reducing the need for extensive animal testing and providing mechanistic insights.

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, SAR analysis helps in understanding the contribution of its specific structural features—the pantothenic acid backbone and the ethyl ether group—to its observed effects. The similarity in structure to panthenol and pantothenic acid is a key consideration in its safety assessment, as data from these related molecules can be used to infer potential activities. cir-safety.org The core principle of SAR is that molecules with similar structures are likely to exhibit similar biological properties. ddg-pharmfac.net

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with biological activity, enabling the prediction of a compound's properties. ddg-pharmfac.net While specific QSAR models developed exclusively for this compound are not detailed, the use of in silico methods for properties like dermal absorption has been noted. cdn-website.com For instance, it was predicted that significant dermal absorption of a related compound is not expected due to its hydrophilic character. cdn-website.com QSAR can be used to predict various endpoints, including toxicity and carcinogenicity. cdn-website.com The development of QSAR models involves creating a dataset of compounds with known activities, calculating molecular descriptors, and using machine learning or statistical algorithms to build a predictive model. ddg-pharmfac.net

Computational Approach Description Application to this compound
Structure-Activity Relationship (SAR) Examines the relationship between a molecule's 3D structure and its biological activity. ddg-pharmfac.netThe ethyl ether modification to the pantothenol structure is analyzed for its impact on properties like skin penetration and efficacy. The structural similarity to panthenol and pantothenic acid allows for informed safety assessments. cir-safety.org
Quantitative Structure-Activity Relationship (QSAR) A computational modeling method that correlates the chemical structure of a substance with its biological activity or properties. ddg-pharmfac.netUsed to predict toxicological endpoints and physical properties, reducing the need for extensive animal testing. For example, in silico methods have been used to estimate dermal absorption. cdn-website.com

Molecular Dynamics and Docking Simulations

Advanced computational techniques such as molecular dynamics (MD) simulations and molecular docking are powerful tools for investigating the behavior of molecules at an atomic level. While specific, publicly available research applying these methods directly to this compound is limited, the principles and methodologies are widely used to study similar cosmetic ingredients and derivatives of pantothenic acid. nih.govmdpi.com These approaches can provide profound insights into the compound's conformational dynamics, interaction with biological targets, and its behavior in various environments.

Molecular Dynamics Simulations

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. core.ac.uk For a molecule like this compound, MD simulations can elucidate its flexibility, conformational preferences, and interactions with surrounding solvent molecules or biological membranes. nih.govrsc.org

Simulations typically involve defining a force field, which describes the potential energy of the system based on the positions of its atoms. core.ac.uk By solving Newton's equations of motion, the trajectory of each atom can be calculated, providing a dynamic view of the molecule's behavior. core.ac.uk For small molecules like this compound, simulations can be run in explicit solvent (e.g., water) to understand its hydration shell and how it influences the molecule's shape and properties. nih.gov

Potential Research Findings from MD Simulations:

A hypothetical molecular dynamics study on this compound could explore its conformational landscape. The molecule possesses several rotatable bonds, allowing it to adopt numerous shapes. MD simulations could identify the most stable, low-energy conformations and the transitions between them. This information is crucial for understanding how the molecule might interact with biological receptors or penetrate the skin barrier. aip.org

Table 1: Hypothetical Dihedral Angle Distribution for Key Rotatable Bonds in this compound from a Molecular Dynamics Simulation

Rotatable BondPredominant Dihedral Angle(s) (degrees)Flexibility (Standard Deviation)Potential Implication
C-C-O-C (Ether linkage)180 (trans), ±60 (gauche)HighDetermines the spatial orientation of the lipophilic tail.
N-C-C-C (Amide side chain)175 (extended)ModerateInfluences the distance between the amide and ether groups.
C(chiral)-C(carbonyl)-N-C-170LowRigidity around the amide bond is common in such structures.
HO-C-C-C(gem-dimethyl)±60, 180HighFlexibility of the primary hydroxyl group, available for H-bonding.

This table is a hypothetical representation to illustrate the type of data that could be generated from MD simulations. The values are not based on actual experimental or computational results for this compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. bohrium.com This method is instrumental in drug discovery and is also applied to understand the interaction of cosmetic ingredients with skin proteins. nih.govmdpi.com

For this compound, docking studies could be employed to investigate its binding affinity and mode of interaction with various biological targets. For example, since panthenol and its derivatives are known for their role in skin health, one could hypothesize docking studies against skin enzymes or receptors involved in hydration and repair. mdpi.com

The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity. oup.com The flexibility of the ligand is a crucial aspect, and modern docking algorithms can effectively sample the conformational space of flexible molecules like this compound. nih.govnih.gov

Potential Research Findings from Docking Simulations:

A hypothetical docking study could investigate the interaction of this compound with an enzyme like collagenase or elastase, which are involved in skin aging. mdpi.com The results could predict whether the compound is likely to inhibit these enzymes, and if so, what specific interactions stabilize the complex.

The docking results would typically include a binding energy score (e.g., in kcal/mol) and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the amino acid residues of the protein's active site.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Skin Protein

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Hydration-Related Protein A-6.8Serine 120, Asparagine 215Hydrogen Bond with hydroxyl groups
Leucine 180, Phenylalanine 250Hydrophobic interaction with ethyl ether tail
Hypothetical Enzyme B (e.g., a protease)-5.2Glycine 88, Alanine 90Van der Waals contacts
Arginine 150Hydrogen Bond with amide group

This table is a hypothetical representation to illustrate the type of data that could be generated from molecular docking studies. The values and residues are not based on actual experimental or computational results for this compound.

Future Directions and Emerging Research Areas

Investigation of Synergistic Compound Combinations

The efficacy of DL-Pantothenyl ethyl ether can be significantly enhanced when combined with other active ingredients. Research into these synergistic relationships is a key area for future development, aiming to create formulations with superior performance.

The principle of synergy extends to other antioxidant vitamins as well. For instance, the combination of Vitamin C and Vitamin E is known to provide enhanced protection against oxidative stress by targeting multiple pathways. mdpi.com Future research is likely to explore combining this compound with a broader range of antioxidants, such as polyphenols and carotenoids, to develop potent anti-aging and skin-protecting cosmetic formulations. mdpi.com The potential for creating novel combinations with compounds like bisabolol or ginger extracts, which are known for their skin-soothing properties, also presents an exciting avenue for developing advanced dermo-cosmetic products. googleapis.com

Interactive Table: Synergistic Combinations with this compound

Component A Component B Component C Observed Synergistic Effect Research Model
Panthenyl ethyl ether Tocopherol Acetate (B1210297) Pyridoxine (B80251) Promotion of hair shaft elongation and cell proliferation. researchgate.netresearchgate.net Mouse vibrissa hair follicle organ culture. researchgate.netresearchgate.net
Vitamin C Vitamin E - Enhanced protection against oxidative stress. mdpi.com General cosmetic science. mdpi.com
Bisabolol Ginger Extract - Potential for skin irritation reduction. googleapis.com Conceptual/Formulation Science. googleapis.com

Innovation in Advanced Delivery Systems

While this compound possesses favorable properties such as good solubility in water and alcohols and an enhanced ability to penetrate skin and hair, the development of advanced delivery systems is crucial for maximizing its potential. ci.guide Innovations in this area focus on improving the stability, bioavailability, and targeted delivery of the compound.

The current use of this compound in creams, lotions, and shampoos represents basic delivery systems. ontosight.ai However, the future lies in more sophisticated technologies. Encapsulation technologies, such as liposomes and niosomes, could be employed to protect the molecule from degradation and control its release over time. These vesicular systems can improve penetration into deeper skin layers, delivering the active ingredient to specific cellular targets for a more pronounced effect.

Furthermore, the development of nano-emulsions and micro-sponges could offer improved formulation aesthetics and enhanced dermal absorption. These advanced systems can be engineered to be highly compatible with other cosmetic ingredients and provide a sustained-release profile, which is particularly beneficial for anti-aging and skin repair products. ontosight.ai The market is already seeing a trend towards the development of new and more efficient delivery systems for this compound, signaling a clear direction for future research and development. google.com

Multi-omics Integration for Comprehensive Mechanistic Insight

To fully understand the biological effects of this compound, researchers are beginning to look beyond single-pathway analyses. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to unraveling the complex molecular mechanisms influenced by this compound.

A preliminary step in this direction was the use of microarray analysis in the hair growth study involving the PPT combination, which suggested a synergistic summation of bioactivity at the gene expression level. researchgate.net Future studies could expand on this by employing a full multi-omics strategy. For example, exposing skin or hair follicle cell cultures to this compound and subsequently analyzing changes in gene transcripts (transcriptomics), protein expression (proteomics), and metabolic byproducts (metabolomics) could provide an unbiased, comprehensive map of its cellular impact. nih.gov

This integrated approach can reveal novel biological pathways and molecular targets that are modulated by the compound. It could elucidate its role in cellular metabolism, antioxidant defense, and inflammatory responses with unprecedented detail. ontosight.ainih.gov Such insights are invaluable for substantiating efficacy claims and discovering new applications for this compound in both cosmetics and therapeutics.

Translational Research Pathways and Clinical Development Considerations

Translational research provides a structured pathway for moving basic scientific discoveries from the laboratory into real-world applications. nih.gov For this compound, this involves translating findings from preclinical models into clinically validated cosmetic or therapeutic products.

The research on the synergistic PPT mixture for hair growth serves as a prime example of the initial stages of this pathway. researchgate.net The use of mouse organ culture models and subsequent validation in cultured human dermal papilla cells demonstrates a clear progression from preclinical investigation to assessing clinical relevance. researchgate.netresearchgate.net

The next steps in the translational pathway would involve well-designed human clinical trials to confirm the efficacy observed in the lab. Such trials would need to assess measurable outcomes, for example, changes in hair density and growth rate for hair care applications, or improvements in skin hydration and elasticity for skincare products. Given that the compound is already used in numerous consumer products, a significant body of data on its general use exists, which can inform the design of these future clinical studies. cir-safety.org The goal is to build a robust evidence base that bridges the gap between molecular action and tangible consumer benefits.

Sustainable Production and Environmental Impact Research

As with all chemical ingredients, there is a growing emphasis on sustainable production methods and a thorough understanding of the environmental footprint of this compound. The conventional synthesis of the compound involves chemical processes, such as the ethoxylation of Panthenol. deascal.com

Future research will likely focus on developing "green chemistry" alternatives to these traditional methods. This could include biocatalytic processes that use enzymes to perform the synthesis, potentially reducing the need for harsh solvents and high temperatures. Research into the biocatalytic production of related compounds like panthenyl esters is already underway, suggesting a viable path forward. acs.org Another avenue is the use of renewable feedstocks, moving away from petroleum-based starting materials. Studies on producing other ethers, like dimethyl ether, from renewable hydrogen and captured carbon dioxide highlight the potential for such sustainable innovations. unl.edu

Alongside sustainable production, there is a need for comprehensive life-cycle assessments. These studies evaluate the environmental impact of a compound from its creation (cradle) to its disposal (grave). unl.edu Research in this area would quantify the energy consumption, greenhouse gas emissions, and waste generated during the production of this compound, providing a scientific basis for comparing the environmental performance of different manufacturing processes and guiding the industry towards more sustainable practices.

Q & A

Q. How is DL-Pantothenyl ethyl ether structurally characterized in laboratory settings?

Structural characterization typically involves spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : For identifying hydrogen (¹H) and carbon (¹³C) environments.
  • Infrared Spectroscopy (IR) : To detect functional groups like hydroxyl (-OH) and amide (-CONH-) bonds.
  • Mass Spectrometry (MS) : Determines molecular weight (233.305 g/mol for C₁₁H₂₃NO₄) and fragmentation patterns .
  • Elemental Analysis : Validates the molecular formula (C₁₁H₂₃NO₄) by quantifying C, H, N, and O content .

Q. What are the recommended storage conditions for this compound to prevent degradation?

  • Store in a cool, dry place (<25°C) away from direct sunlight.
  • Use airtight containers to minimize exposure to moisture and oxygen.
  • Ensure proper ventilation in storage areas to avoid dust accumulation .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coats, gloves, and safety goggles.
  • Ventilation : Use fume hoods during experiments to prevent inhalation of vapors or dust.
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported molecular formulas and weights for this compound?

  • Verification via CAS Registry : Confirm the compound’s identity using CAS 667-84-5, linked to C₁₁H₂₃NO₄ (MW 233.305) .
  • Cross-Validation : Compare results from elemental analysis, high-resolution MS, and NMR with literature data.
  • Caution : DL-Panthenol (CAS 16485-10-2, MW 205.25) is a distinct compound and should not be confused with the ethyl ether derivative .

Q. What considerations are critical when designing in vitro models to assess the stability of this compound under physiological conditions?

  • pH Sensitivity : Test stability across physiological pH ranges (e.g., 4.5–7.4).
  • Temperature Control : Conduct experiments at 37°C to mimic body temperature.
  • Solvent Compatibility : Use buffers (e.g., PBS) or organic solvents that do not degrade the compound .

Q. How can contradictions in dermal irritation studies be resolved?

  • Study Design : Replicate the guinea pig model (OECD TG 406) used in existing research, which reported non-sensitizing properties but slight irritation at 5–10% concentrations .
  • Comparative Models : Test in human-derived epidermal equivalents (e.g., EpiDerm™) to assess species-specific responses.
  • Dose-Response Analysis : Evaluate irritation thresholds at varying concentrations (1%–20%) to identify safe exposure limits .

Methodological Recommendations

  • Handling Flammability : While specific data on flammability are lacking, ether derivatives generally require precautions against sparks and open flames. Use CO₂ or dry powder extinguishers nearby .
  • Analytical Reproducibility : Include internal standards (e.g., deuterated analogs) in HPLC or GC-MS protocols to improve accuracy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.